REACTION_CXSMILES
|
C1(C[N:8]2[CH2:14][CH:13]([OH:15])[C:10]3([CH2:12][CH2:11]3)[CH2:9]2)C=CC=CC=1.[ClH:16]>CO>[ClH:16].[CH2:11]1[C:10]2([CH:13]([OH:15])[CH2:14][NH:8][CH2:9]2)[CH2:12]1 |f:3.4|
|
Name
|
|
Quantity
|
941.9 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CN1CC2(CC2)C(C1)O
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed
|
Type
|
ADDITION
|
Details
|
10% Pd/C (280 mg) was added
|
Type
|
CUSTOM
|
Details
|
the contents were thoroughly degassed
|
Type
|
CUSTOM
|
Details
|
balloon overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The contents were then degassed
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
the Celite pad was washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The resulting filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroped with MeOH (3×40 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1CC12CNCC2O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 685 mg | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |